molecular formula C14H21N3O2 B8708270 3,5-Bis(morpholin-4-yl)aniline

3,5-Bis(morpholin-4-yl)aniline

Cat. No.: B8708270
M. Wt: 263.34 g/mol
InChI Key: QLSXUOSDNIIPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(morpholin-4-yl)aniline is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

3,5-dimorpholin-4-ylaniline

InChI

InChI=1S/C14H21N3O2/c15-12-9-13(16-1-5-18-6-2-16)11-14(10-12)17-3-7-19-8-4-17/h9-11H,1-8,15H2

InChI Key

QLSXUOSDNIIPCX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)N)N3CCOCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-[3-(morpholin-4-yl)-5-nitrophenyl]morpholine (123 mg, 0.42 mmol) was hydrogenated using ammonium formate (0.26 g, 10 eq) and Pd/C (10% Pd, 45 mg, 0.1 eq) in 4 mL of EtOH. The mixture was stirred overnight at room temperature and then filtered through a celite pad. The filtrate was evaporated and the residue was dissolved in DCM and washed with a saturated aqueous solution of Na2CO3. The aqueous layer was extracted with DCM. The combined organic layers were dried over Na2SO4, filtered and evaporated to yield expected compound as a brown powder (63 mg, 57% yield).
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
45 mg
Type
catalyst
Reaction Step Four
Yield
57%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.